molecular formula C7H7BrClN B3204635 5-Bromo-4-chloro-2,3-dimethylpyridine CAS No. 103971-31-9

5-Bromo-4-chloro-2,3-dimethylpyridine

Cat. No.: B3204635
CAS No.: 103971-31-9
M. Wt: 220.49 g/mol
InChI Key: MZWNGLQAOUQLHF-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2,3-dimethylpyridine: is a halogenated pyridine derivative. Pyridine derivatives are widely used in various fields of chemistry due to their unique structural properties and reactivity. The presence of bromine and chlorine atoms in the compound enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2,3-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 4-chloro-2,3-dimethylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. Palladium catalysts are typically used in these reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2,3-dimethylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is used in the development of biologically active molecules. It serves as a precursor for the synthesis of potential drug candidates, particularly in the field of oncology and anti-inflammatory research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2,3-dimethylpyridine in biological systems involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

    5-Bromo-2,4-dichloropyrimidine: Another halogenated pyridine derivative with similar reactivity.

    5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A compound with similar halogenation but different structural features.

Uniqueness: 5-Bromo-4-chloro-2,3-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of bromine and chlorine atoms in the pyridine ring makes it particularly useful in selective organic transformations.

Biological Activity

5-Bromo-4-chloro-2,3-dimethylpyridine is a heterocyclic organic compound characterized by a pyridine ring with specific halogen and methyl substitutions. This unique structure contributes to its notable biological activity and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

  • Molecular Formula : C7H7BrClN
  • Structure : The compound features a bromine atom at the 5-position, a chlorine atom at the 4-position, and two methyl groups at the 2 and 3 positions of the pyridine ring.

This arrangement enhances its reactivity and biological interactions, making it a subject of interest in various research fields.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although further detailed investigations are necessary to fully understand its pharmacological profile and mechanisms of action.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit cytochrome P450 enzymes, which play critical roles in drug metabolism. This inhibition could have implications for drug interactions and metabolic pathways in various biological systems.
  • Agrochemical Applications : Due to its biological activity against pests and diseases, this compound is being explored for use in developing new agrochemicals.

The mechanism of action involves interactions with specific molecular targets within biological systems:

  • Protein Interactions : The presence of halogen atoms enhances the compound's ability to form strong interactions with proteins and enzymes. This characteristic may lead to the inhibition of their activity, influencing various cellular processes.
  • Redox Reactions : The compound may participate in redox reactions, further affecting cellular functions and signaling pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructural FeaturesBiological Activity
5-Bromo-2,4-dichloropyrimidineHalogenated pyrimidineAnticancer potential
5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineDifferent halogenation patternVaries by structure
4-Chloro-2,3-dimethylpyridineLacks bromine substitutionReduced reactivity

The distinct substitution pattern of this compound imparts unique reactivity and biological properties compared to these similar compounds.

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects. The compound was found to induce apoptosis in specific cancer types, supporting its potential as an anticancer agent. Further molecular docking studies suggested that it could bind effectively to target proteins involved in cell proliferation.

Research Findings on Enzyme Inhibition

In vitro assays revealed that this compound could inhibit cytochrome P450 enzymes significantly. For example, a study reported an IC50 value indicating effective inhibition at low concentrations, suggesting potential for drug interaction studies.

Properties

IUPAC Name

5-bromo-4-chloro-2,3-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-5(2)10-3-6(8)7(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWNGLQAOUQLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1C)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-bromo-2,3-lutidine-N-oxide (30.31 g) was added in portions to phosphorus oxychloride (41.3 ml) at 30°-40°. The mixture was heated to 50°, when an exothermic reaction raised the temperature to reflux. After 30 minutes the solution was cooled and poured onto ice to give a white solid, which was filtered off and discarded. The filtrate was extracted with ether then treated with 40% aqueous sodium hydroxide to pH 7, and extracted again with ether. The latter extract was dried (MgSO4) and stripped to give 5-bromo-4-chloro-2,3-lutidine, 12.0 g as a low melting solid.
Quantity
30.31 g
Type
reactant
Reaction Step One
Quantity
41.3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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